molecular formula C24H24N4O3S B5346522 (6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5346522
M. Wt: 448.5 g/mol
InChI Key: SNDSYQXEZGSKRY-ANPZMJKASA-N
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Description

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, an imino group, and a phenoxyethoxyphenyl moiety

Properties

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-2-3-9-21-27-28-22(25)20(23(29)26-24(28)32-21)16-17-10-12-19(13-11-17)31-15-14-30-18-7-5-4-6-8-18/h4-8,10-13,16,25H,2-3,9,14-15H2,1H3/b20-16-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDSYQXEZGSKRY-ANPZMJKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-phenoxyethanol with 4-bromobenzaldehyde to form 4-(2-phenoxyethoxy)benzaldehyde. This intermediate is then reacted with 2-butyl-4,5-dihydro-1,3,4-thiadiazol-5-one in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times varying from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazolo[3,2-a]pyrimidines with various functional groups.

Scientific Research Applications

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Steviol glycoside: A natural sweetener with a similar structural complexity.

Uniqueness

(6Z)-2-butyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structural features, such as the thiadiazolo[3,2-a]pyrimidine core and the phenoxyethoxyphenyl moiety

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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